molecular formula C₁₈H₁₃D₆ClN₄O₂ B1147201 1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one CAS No. 1329838-71-2

1-(4-Amino-7-(3-hydroxypropyl-1,1,2,2,3,3-d6)-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethan-1-one

Cat. No. B1147201
CAS RN: 1329838-71-2
M. Wt: 364.86
InChI Key:
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Description

Pyrrolo[2,3-d]pyrimidines are a class of compounds that hold significant interest in medicinal chemistry due to their diverse biological activities. These compounds are structurally related to several nucleosides and nucleotides, making them crucial for studying various biological processes and potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves multiple steps, including the condensation of appropriate precursors, cyclization, and functional group transformations. Techniques such as three-component condensation reactions have been employed to synthesize novel derivatives efficiently. For example, the synthesis of 2-amino-3H-pyrrolo[2,3d]pyrimidin-4(7H)-one, an important intermediate, involves alkylating starting materials followed by ring closure and deprotonation processes, demonstrating the complexity and versatility of synthetic routes for these compounds (Liu-yi, 2010).

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by the presence of a pyrrolopyrimidine core, which can be further functionalized at various positions to yield compounds with diverse chemical properties. Crystallography and spectral analyses, including NMR and IR spectroscopy, play crucial roles in determining the structure and conformation of these molecules. The synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide showcases the detailed structural characterization necessary for these compounds (Jayarajan et al., 2019).

Chemical Reactions and Properties

Pyrrolo[2,3-d]pyrimidines undergo a variety of chemical reactions, including nucleophilic substitutions, cyclizations, and condensations, which are essential for the synthesis of complex derivatives. Their chemical properties are influenced by substituents on the pyrimidine ring, which can significantly affect their reactivity and biological activity. For instance, compounds with a cyano or amino group exhibit distinct chemical behaviors, enabling the synthesis of a wide range of derivatives for biological evaluation.

Physical Properties Analysis

The physical properties of pyrrolo[2,3-d]pyrimidines, such as solubility, melting points, and crystalline structure, are crucial for their application in drug development. These properties are determined by the molecular structure and can be modified through chemical synthesis to improve the compound's drug-like characteristics.

Chemical Properties Analysis

The chemical properties of pyrrolo[2,3-d]pyrimidines, including acidity, basicity, and reactivity towards various reagents, are central to their function as intermediates in the synthesis of pharmaceutical agents. Understanding these properties is essential for designing compounds with desired biological activities and pharmacokinetic profiles.

Scientific Research Applications

Importance in Medicinal and Pharmaceutical Industries

Pyrrolo[2,3-d]pyrimidine scaffolds, like the one in the queried compound, are key precursors in medicinal and pharmaceutical industries. They are recognized for their broader synthetic applications and bioavailability. Specific 5H-pyrano[2,3-d]pyrimidine scaffolds have been intensively investigated due to their wide range of applicability. Developing the main core of these scaffolds can be challenging due to their structural complexity. Innovative synthetic pathways have been employed for the development of substituted pyrrolo[2,3-d]pyrimidine derivatives using various hybrid catalysts, showcasing the compound class's relevance in creating lead molecules for therapeutic purposes (Parmar, Vala, & Patel, 2023).

Potential in Dipeptidyl Peptidase IV Inhibition

Dipeptidyl peptidase IV (DPP IV) inhibitors, often featuring pyrimidine structures, are a validated target for the treatment of type 2 diabetes mellitus. The quest for new DPP IV inhibitors is intense, reflecting the ongoing need for compounds with improved profiles and minimized long-term side effects. The pyrimidine class, similar to the queried compound's structure, remains a focus area for the development of such inhibitors (Mendieta, Tarragó, & Giralt, 2011).

Role in Supramolecular Chemistry

Pyrrolo scaffolds, akin to the one in the queried compound, are used in the construction of supramolecular capsules. Calix[4]pyrroles, similar in structure to pyrrolo[2,3-d]pyrimidines, are typically employed due to their ease of synthesis and structural analogy with calix[4]arenes. The development and application of these structures have led to capsules with fascinating binding properties and potential applications in nanotechnology and molecular recognition (Ballester, 2011).

properties

IUPAC Name

1-[4-amino-7-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c1-11-3-5-12(6-4-11)14-15-17(20)21-10-22-18(15)23(7-2-8-24)16(14)13(25)9-19/h3-6,10,24H,2,7-9H2,1H3,(H2,20,21,22)/i2D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELFTNQHGSITLB-RKXSNLOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1C(=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)C)C(=O)CCl)C([2H])([2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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